molecular formula C9H11ClF3N B3007615 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride CAS No. 2551118-51-3

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride

Cat. No. B3007615
CAS RN: 2551118-51-3
M. Wt: 225.64
InChI Key: HKIYZTRPCXSXJS-UHFFFAOYSA-N
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Description

The compound "3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride" is a fluorinated amine with potential applications in various chemical syntheses. The presence of fluorine atoms in the compound suggests that it may exhibit unique physical and chemical properties, such as increased stability and lipophilicity, which could be advantageous in pharmaceutical and material science applications.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating that similar methodologies could potentially be applied to synthesize the compound . Another relevant synthesis approach is the reaction of bromoacetophenones with different amines in absolute ether to produce hydrochlorides of α-amino-α-H(phenyl)acetophenones, which could be analogous to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of "this compound" would likely be characterized by the presence of a fluorophenyl group and a difluorinated propane chain attached to an amine group. The fluorine atoms would contribute to the electron-withdrawing effects, potentially affecting the reactivity and interaction of the amine group. The structure of related compounds, such as 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, has been confirmed by IR and 1H NMR, suggesting that similar analytical techniques would be useful for the structural analysis of the target compound .

Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. For example, the reaction of a perfluoro olefin with amines can lead to the formation of N,N-dialkylamides of α-substituted fluoroacetic acid or fluorine-containing imines, depending on the reaction conditions . This suggests that "this compound" could also engage in reactions with amines or other nucleophiles to form new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the high electronegativity and small size of fluorine atoms. These properties can include high thermal stability, low moisture absorption, and high hygrothermal stability, as observed in fluoro-polyimides . The presence of multiple fluorine atoms in "this compound" would likely contribute to similar properties, making it a compound of interest for applications requiring such characteristics.

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, future studies could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3,3-difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-8-4-2-1-3-6(8)7(5-13)9(11)12;/h1-4,7,9H,5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIYZTRPCXSXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)C(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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